molecular formula C11H10N2O B14376266 2,2'-(3-Methoxy-1,2-phenylene)diacetonitrile CAS No. 90047-45-3

2,2'-(3-Methoxy-1,2-phenylene)diacetonitrile

Cat. No.: B14376266
CAS No.: 90047-45-3
M. Wt: 186.21 g/mol
InChI Key: CDZQOJQRDZMMCP-UHFFFAOYSA-N
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Description

2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile is an organic compound with the molecular formula C11H10N2O It is a derivative of phenylenediacetonitrile, characterized by the presence of a methoxy group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile typically involves the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the desired diacetonitrile compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 2,2’-(3-Methoxy-1,2-phenylene)diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and nitrile functionalities play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2-Phenylenediacetonitrile: Lacks the methoxy group, leading to different reactivity and applications.

    1,3-Phenylenediacetonitrile: Similar structure but with different substitution pattern, affecting its chemical properties.

    1,4-Phenylenediacetonitrile: Another isomer with distinct chemical behavior.

Uniqueness

2,2’-(3-Methoxy-1,2-phenylene)diacetonitrile is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. This functional group can participate in various chemical reactions, making the compound versatile for different research purposes.

Properties

CAS No.

90047-45-3

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-[2-(cyanomethyl)-3-methoxyphenyl]acetonitrile

InChI

InChI=1S/C11H10N2O/c1-14-11-4-2-3-9(5-7-12)10(11)6-8-13/h2-4H,5-6H2,1H3

InChI Key

CDZQOJQRDZMMCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC#N)CC#N

Origin of Product

United States

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